Cas no 34051-04-2 ((1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside)

(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside structure
34051-04-2 structure
Product Name:(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
N.o CAS:34051-04-2
MF:C12H26N4O5
MW:306.358643054962
CID:1461968
PubChem ID:13292826
Update Time:2025-04-20

(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside Propriedades químicas e físicas

Nomes e Identificadores

    • (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside
    • alpha-D-ribo-hexopyranoside, (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-
    • 3'-Deoxyneamine
    • RAC-Nebramine
    • Tobramycin EP Impurity B
    • CHEBI:190395
    • Nebramine
    • Nebramine Hydrochloride
    • 3'-Deoxyneomycin A
    • SCHEMBL2560462
    • 2-DEOXY-4-O-(2,6-DIAMINO-2,3,6-TRIDEOXY-.ALPHA.-D-RIBO-HEXOPYRANOSYL)-D-STREPTAMINE
    • C21259
    • (1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
    • Nebramine Sulfate
    • UNII-NT4ZW65UWG
    • Tobramycin impurity B [EP]
    • G82600
    • 3'-Deoxyneamin
    • Tobramine
    • 34051-04-2
    • NT4ZW65UWG
    • TOBRAMYCIN IMPURITY B [EP IMPURITY]
    • CHEMBL4582037
    • 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-a-D-ribo-hexopyranosyl)-D-streptamine Sulfate; 3'-Deoxyneamin Hydrochloride; 3'-Deoxyneamine Hydrochloride; 3'-Deoxyneomycin A Hydrochloride; Nebramycin VIII Hydrochloride; Tobramine Hydrochloride
    • Nebramycin VIII
    • 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl)-D-streptamine
    • Nebramine Hydrochloride (>90%)
    • 4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
    • Nebramine disulphate
    • TOBRAMYCIN IMPURITY B (EP IMPURITY)
    • 4,6-diamino-3-(3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl)oxycyclohexane-1,2-diol
    • Tobramycin impurity B
    • Nebramine disulfuric acid
    • Nebramine disulphuric acid
    • (1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl 2,6-diamino-2,3,6-trideoxy-I+--D-ribo-hexopyranoside
    • Inchi: 1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1
    • Chave InChI: QBWLTQZEVUXXSR-RROBTUQGSA-N
    • SMILES: O([C@@H]1[C@@H](C[C@@H]([C@@H](CN)O1)O)N)[C@H]1[C@@H]([C@H]([C@@H](C[C@@H]1N)N)O)O

Propriedades Computadas

  • Massa Exacta: 306.19031994g/mol
  • Massa monoisotópica: 306.19031994g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 350
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -4.4
  • Superfície polar topológica: 183Ų
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD